7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the class of pyrrolo-pyrimidines, which are known for various biological activities, including anti-inflammatory and anticancer properties. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability for pharmaceutical formulations.
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride can be classified as:
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride typically involves several steps:
Technical details regarding these methods can vary, but they often utilize catalysts or specific reaction conditions to optimize yield and purity .
The molecular structure of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride can be represented as follows:
This indicates that the compound consists of a pyrrolo-pyrimidine framework with a methanamine substituent and two hydrochloride ions.
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride participates in various chemical reactions:
Technical details regarding specific reactions depend on the intended application and the functional groups involved in further modifications .
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride primarily involves its role as an inhibitor of specific kinases, such as P21-activated kinase 4 (PAK4). The binding interactions between the compound and the target kinase involve:
These interactions contribute to its inhibitory effects on kinase activity, which is crucial for various signaling pathways involved in cell proliferation and inflammation .
Relevant data indicate that these properties make it suitable for pharmaceutical formulations where solubility and stability are critical factors .
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride has several scientific applications:
Research continues to explore its full potential across various fields within medicinal chemistry and pharmacology .
The construction of the 7H-pyrrolo[2,3-d]pyrimidine core for "7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride" relies on sequential heterocycle-forming reactions and cross-coupling strategies. A prevalent approach involves cyclocondensation reactions between α-halomethyl ketones and 2,6-diamino-4-hydroxypyrimidine, yielding the foundational bicyclic structure [5] [8]. Advanced routes employ palladium-catalyzed couplings to install key substituents. For instance, Buchwald-Hartwig amination at the C4-position of halogenated intermediates enables the introduction of protected amine precursors (e.g., N-methyl-N-(3-methylbenzyl)amine), while Suzuki-Miyaura cross-coupling facilitates aryl/heteroaryl attachments at C5 or C6 positions [2] [6].
Critical optimization steps include:
Table 1: Comparative Synthetic Routes to Pyrrolo[2,3-d]pyrimidine Intermediates
Starting Material | Key Reaction | Intermediate | Yield (%) | Ref |
---|---|---|---|---|
2,6-Diamino-4-hydroxypyrimidine | Cyclocondensation with α-bromoketones | 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-one | 60–75 | [5] |
4-Chloro-6-iodopyrrolopyrimidine | Suzuki coupling (Pd(dppf)Cl₂) | 6-(Pyridin-3-yl)-4-chloro derivative | 64 | [2] |
SEM-protected chloropyrrolopyrimidine | Buchwald amination (Pd(OAc)₂/BINAP) | C4-anilino analogs | 70–85 | [2] |
Functionalization at the C4-position is pivotal for modulating target affinity and physicochemical properties. Nucleophilic aromatic substitution (SNAr) of C4-chloro intermediates with amines is the primary method for installing the methanamine moiety. Optimization focuses on:
Stability studies reveal that the C4-N bond is susceptible to acid-catalyzed hydrolysis at pH < 3, necessitating protective strategies during dihydrochloride salt formation [3]. Electron-withdrawing substituents at C6 (e.g., 2,4-dichlorophenyl) increase electrophilicity at C4, accelerating SNAr but potentially compromising metabolic stability [5].
Table 2: Functionalization Strategies for 4-Aminopyrrolo[2,3-d]pyrimidines
C4 Precursor | Reagent/Conditions | Product | Application |
---|---|---|---|
4-Chloro-6-(2,4-dichlorobenzyl)pyrrolopyrimidine | 3-Fluoro-4-(trifluoromethyl)aniline, DIPEA, 120°C | VEGFR-2 inhibitor (IC₅₀ = 38.7 nM) | Antiangiogenic therapy [5] |
4-Chloro-6-(pyridin-3-yl)pyrrolopyrimidine | 3-Picolylamine, Pd catalysis | N-(Pyridin-3-ylmethyl)-4-amine | CSF1R inhibition (IC₅₀ = 3 nM) [2] |
4-Chloro-6-iodo derivative | Benzylamine, microwave, 150°C | 4-(Benzylamino) analog | Microtubule depolymerization [8] |
Salt formation addresses the inherent poor aqueous solubility of free base pyrrolopyrimidines. The dihydrochloride salt of "7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine" is favored due to:
Critical challenges include:
Transitioning from lab-scale to GMP-compliant production requires closed-system automation and bioreactor technologies to ensure sterility and batch consistency. Key platforms include:
Process parameters optimized for pyrrolopyrimidine derivatives include:
Table 3: Automated Platforms for Scalable Manufacturing
Platform | Scale Capacity | Key Features | Yield (Cells) |
---|---|---|---|
Quantum® Cell Expansion System | 21,000 cm² surface area | Perfusion, hollow-fiber design | 100–276 × 10⁶ (7 days) [6] |
CliniMACS Prodigy® | 1–2 Layer CellSTACK® | Fully automated, GMP-compliant | 29–50 × 10⁶ (P0) [6] |
Xuri™ W25 | 25 L working volume | Wave-induced agitation | Not reported |
List of Compounds in Article
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: